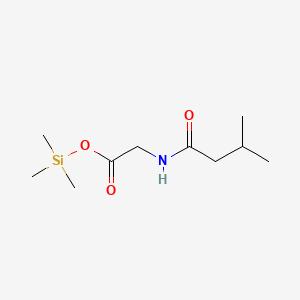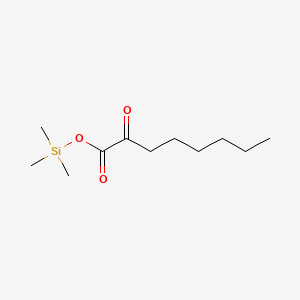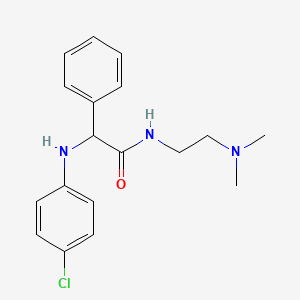
(S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
Introduction of the Propanoic Acid Group: This step may involve the use of reagents such as malonic acid derivatives.
Amino and Ethoxy Substitutions: These functional groups can be introduced through substitution reactions using appropriate amines and ethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Other compounds with the isoxazole ring structure.
Amino Acids: Compounds with similar amino acid functionality.
Ethoxy Substituted Compounds: Molecules with ethoxy groups attached to the carbon chain.
Uniqueness
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H14N2O4 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-3-14-8-6(5(2)15-11-8)4-7(10)9(12)13/h7H,3-4,10H2,1-2H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
PWAYGTBLBXXBQD-ZETCQYMHSA-N |
SMILES isomérico |
CCOC1=NOC(=C1C[C@@H](C(=O)O)N)C |
SMILES canónico |
CCOC1=NOC(=C1CC(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
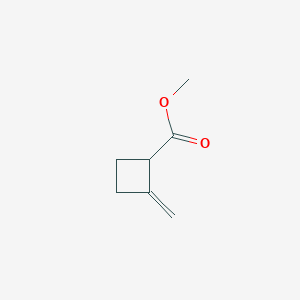

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
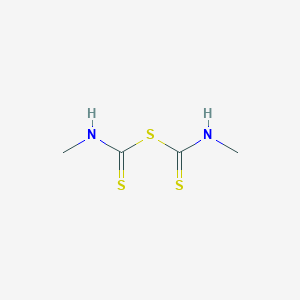

![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)


